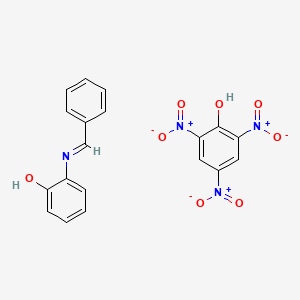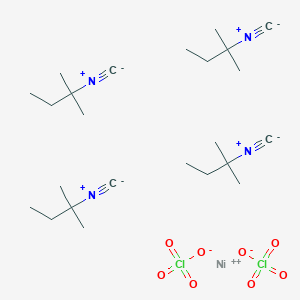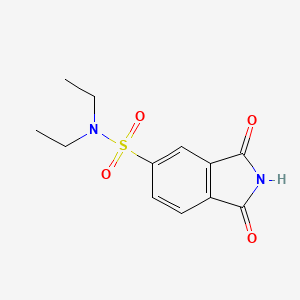![molecular formula C24H26O3 B14331876 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 103350-08-9](/img/structure/B14331876.png)
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O3 It is a derivative of bisphenol, characterized by the presence of methoxy and dimethylphenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenol units. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the methoxy group.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Contains a phenylmethylene bridge instead of a methoxyphenylmethylene bridge.
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antioxidant properties and its potential as a therapeutic agent compared to its analogs.
Propriétés
Numéro CAS |
103350-08-9 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22,25-26H,1-5H3 |
Clé InChI |
VAKCPCVAQUHUQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



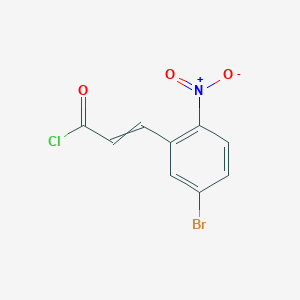
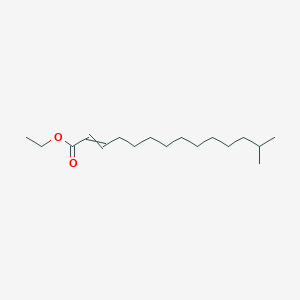
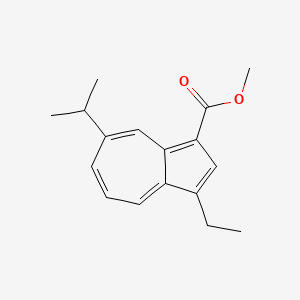
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
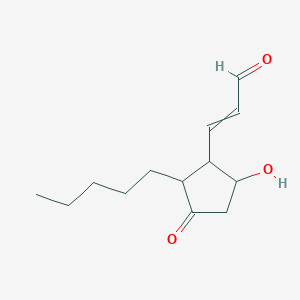

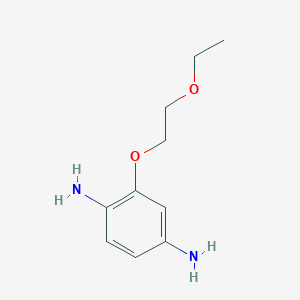
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
